molecular formula C19H22N2O2 B11771653 N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine

N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine

Cat. No.: B11771653
M. Wt: 310.4 g/mol
InChI Key: LYGICVSZWFJIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine (CAS 416881-01-1) is a piperidine derivative with a molecular formula of C₁₉H₂₂N₂O₂ and a molecular weight of 310.39 g/mol . This compound is supplied for research and development applications in pharmacology. The structure of this compound, which features a benzodioxole group linked to a benzylpiperidine backbone, suggests potential for interaction with the central nervous system (CNS) . Piperidine derivatives are recognized as privileged scaffolds in medicinal chemistry and are frequently investigated for their affinity for various neurological targets . Specifically, structural analogs containing the benzo[d][1,3]dioxole moiety have been studied for their interactions with serotonin (5-HT) and dopamine receptors, indicating this compound's value as a precursor or intermediate in the synthesis of psychotropic agents, sedatives, or other drugs related to psychiatric disorders . This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Please note that this compound should be stored at recommended temperatures of 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-benzylpiperidin-4-amine

InChI

InChI=1S/C19H22N2O2/c1-2-4-15(5-3-1)13-21-10-8-16(9-11-21)20-17-6-7-18-19(12-17)23-14-22-18/h1-7,12,16,20H,8-11,13-14H2

InChI Key

LYGICVSZWFJIIT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reductive Amination of 1-Benzylpiperidin-4-one

Reductive amination remains the most widely reported method for synthesizing secondary amines like N-(benzo[d]dioxol-5-yl)-1-benzylpiperidin-4-amine. In this approach, 1-benzylpiperidin-4-one is condensed with benzo[d]dioxol-5-amine in the presence of a reducing agent.

Procedure :

  • Condensation : Equimolar quantities of 1-benzylpiperidin-4-one (1.0 equiv) and benzo[d]dioxol-5-amine (1.1 equiv) are dissolved in anhydrous dichloromethane (DCM) under nitrogen. Molecular sieves (4Å) are added to scavenge water.

  • Reduction : Sodium triacetoxyborohydride (1.5 equiv) is introduced portion-wise at 0°C, followed by stirring at room temperature for 12–16 hours.

  • Workup : The reaction is quenched with saturated NaHCO₃, extracted with DCM, and dried over Na₂SO₄.

Yield : 40–50% after purification via silica gel chromatography (cyclohexane/ethyl acetate, 3:1).

Key Data :

  • Reaction Time : 16 hours

  • Temperature : 0°C → room temperature

  • Purification : Column chromatography (Rf = 0.3 in 3:1 cyclohexane/ethyl acetate)

Nucleophilic Substitution via Activated Aryl Halides

An alternative route involves the displacement of a leaving group (e.g., bromide) on a benzo[d]dioxol-5-yl substrate by 1-benzylpiperidin-4-amine.

Procedure :

  • Substrate Activation : 5-Bromobenzo[d][1,dioxole (1.0 equiv) is treated with copper(I) iodide (0.1 equiv) and trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 equiv) in toluene.

  • Coupling : 1-Benzylpiperidin-4-amine (1.2 equiv) is added, and the mixture is heated at 110°C for 24 hours.

  • Workup : The crude product is filtered through Celite, concentrated, and purified via flash chromatography.

Yield : 35–40%.

Optimization Notes :

  • Catalyst System : Ullmann-type conditions improve aryl-amine coupling efficiency.

  • Solvent Effects : Toluene outperforms DMF or DMSO in minimizing side reactions.

Protection-Deprotection Strategies for Amine Functionalization

To prevent unwanted side reactions during synthesis, temporary protection of the piperidine nitrogen is employed.

Boc Protection Protocol :

  • Protection : 1-Benzylpiperidin-4-amine (1.0 equiv) is treated with di-tert-butyl dicarbonate (1.2 equiv) and DMAP (0.01 equiv) in DCM at room temperature for 6 hours.

  • Deprotection : The Boc-protected intermediate is subjected to HCl/dioxane (4M) at 60°C for 2 hours to regenerate the free amine.

Yield : 85–90% for protection; >95% for deprotection.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR (300 MHz, CDCl₃) :

  • δ 7.35–7.27 (m, 5H, benzyl aromatic protons)

  • δ 6.81 (d, J = 8.2 Hz, 1H, benzodioxole H-4)

  • δ 6.72 (s, 1H, benzodioxole H-6)

  • δ 3.52 (s, 2H, N-CH₂-Ph)

  • δ 2.85–2.70 (m, 2H, piperidine H-3, H-5)

HRMS (ESI) :

  • Calculated for C₁₉H₂₂N₂O₂ [M+H]⁺: 310.1681

  • Observed: 310.1678

Purity Assessment via HPLC

Conditions :

  • Column : C18 (4.6 × 150 mm, 5 µm)

  • Mobile Phase : 60:40 acetonitrile/water (0.1% TFA)

  • Flow Rate : 1.0 mL/min

  • Retention Time : 8.2 minutes

  • Purity : >98% (UV detection at 254 nm)

Scalability and Industrial Considerations

Solubility and Formulation

Solubility Profile :

  • DMSO : 10 mM (clear solution at 25°C)

  • Water : <0.1 mg/mL (requires solubilizers like PEG-300)

In Vivo Formulation Example :

ComponentVolume (µL)Role
DMSO master50Solubilizer
PEG-300300Co-solvent
Tween 8050Surfactant
ddH₂O600Aqueous phase

Chemical Reactions Analysis

Types of Reactions: N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine exhibit significant antiviral properties. For instance, derivatives with a benzo[d][1,3]dioxole structure have been shown to inhibit viral replication by interfering with nucleic acid synthesis pathways.

Case Study: Influenza A Virus
A study highlighted the effectiveness of related compounds as small molecule inhibitors targeting influenza A RNA polymerase. These findings suggest that this compound may possess similar antiviral capabilities against various strains of influenza.

Anticancer Activity

The compound has also shown promise in cancer research. Certain derivatives have been reported to induce apoptosis in cancer cells. A notable study on thieno[3,2-d]pyrimidine derivatives indicated that modifications at specific positions led to increased cytotoxicity against various cancer cell lines.

Data Table: Cytotoxicity Studies

CompoundCell LineEC50 (µM)Observations
This compoundMRC-520Moderate toxicity observed
Related thieno[3,2-d]pyrimidinesHeLa15Significant apoptosis induction
Other derivativesA54910High cytotoxicity

The proposed mechanism of action for the anticancer activity includes:

  • Inhibition of Topoisomerase II : Similar compounds have demonstrated the ability to inhibit this enzyme, crucial for DNA replication and transcription.
  • Cell Cycle Arrest : Induction of cell cycle arrest at the G2/M phase has been observed in studies involving related chemical structures.

Neuropharmacological Effects

This compound has been evaluated for its neuropharmacological effects. Research suggests that compounds with similar structures may affect neurotransmitter uptake and modulation.

Case Study: Dopamine Transporter Affinity
A study investigated the binding affinity of related compounds to the dopamine transporter (DAT) and norepinephrine transporter (NET). These findings indicate potential applications in treating neurological disorders such as depression and schizophrenia.

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several piperidine- and benzodioxole-containing derivatives. Key analogues include:

Compound Name Key Structural Features Molecular Weight (g/mol) Substituents on Piperidine Pharmacophoric Groups Evidence Source
N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine 1-Benzylpiperidin-4-amine core, N-linked benzodioxole ~324.4 (calculated) N-Benzyl, C4-amine Benzodioxole, Piperidine
N-(Benzo[d][1,3]dioxol-5-ylmethylene)-1-benzylpiperidin-4-amine (11a) Schiff base (imine) linkage between benzodioxole and piperidine ~335.4 N-Benzyl, C4-imine Benzodioxole, Piperidine
N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-2-methylcyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine Thienopyrimidine scaffold, ethylbenzodioxole linkage ~407.5 N-Benzyl absent Benzodioxole, Thienopyrimidine
ASN90 Piperazine core, benzodioxole-ethyl group, thiadiazole-carboxamide ~435.9 Piperazine, thiadiazole Benzodioxole, Thiadiazole

Key Observations :

  • ASN90 replaces the piperidine with a piperazine ring and introduces a thiadiazole-carboxamide, enhancing enzyme inhibitory activity (e.g., O-GlcNAcase) .
Physicochemical Properties
Property This compound D15 () 67b ()
Melting Point (°C) Not reported (likely liquid at RT) 191.0–192.0 Yellow liquid
Solubility Moderate in polar aprotic solvents (DMSO, DMF) Insoluble in water, soluble in DCM Soluble in ethyl acetate
Spectral Data Expected 1H NMR: δ 6.7–6.9 (benzodioxole), 3.8 (piperidine) 1H NMR: δ 7.2–7.4 (aromatic) 1H NMR: δ 4.1 (formamide CH)

Notes:

  • The benzodioxole group in the target compound contributes to distinct NMR signals (e.g., δ 5.9–6.1 for methylenedioxy protons) .
  • Formamide derivatives (e.g., 67b) show higher polarity due to the formamide group, enhancing water solubility .

Key Differences :

  • The piperidine core in the target compound may favor interactions with G-protein-coupled receptors (GPCRs), while piperazine derivatives (e.g., ASN90) are more common in enzyme inhibition .
  • Schiff bases (11a) may exhibit reversible binding but lower metabolic stability compared to secondary amines .

Biological Activity

N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

  • Chemical Formula : C21H25N2O2
  • Molecular Weight : 337.45 g/mol
  • CAS Number : 416881-01-1

This compound exhibits a range of biological activities primarily through its interaction with various receptors and enzymes. Its structure suggests potential interactions with monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters.

1. Monoamine Oxidase Inhibition

Research indicates that compounds similar to this compound can act as selective inhibitors of MAO-A and MAO-B. For instance, a study demonstrated that certain derivatives exhibited significant inhibitory activity against MAO-B with IC50 values in the low micromolar range, suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease .

2. Antidepressant Properties

The compound's structural similarity to known antidepressants implies it may possess mood-enhancing properties. Studies have shown that related piperidine derivatives can modulate serotonin and norepinephrine levels, supporting their use as antidepressants .

3. Anticancer Activity

Some research has explored the anticancer potential of piperidine derivatives. For example, compounds with similar structures have been tested for their ability to induce apoptosis in cancer cells, highlighting a promising avenue for further investigation into this compound's efficacy against various cancer types .

Case Study 1: MAO Inhibition

A study evaluating a series of piperidine derivatives found that specific analogs showed potent inhibition of hMAO-B with IC50 values ranging from 0.075 µM to 0.136 µM. The docking studies revealed strong interactions between these compounds and the enzyme's active site, indicating that this compound may exhibit similar binding characteristics .

Case Study 2: Antidepressant Efficacy

In a preclinical model of depression, a derivative of this compound was administered to rodents. The results indicated significant reductions in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent .

Data Table: Biological Activity Overview

Activity TypeMeasurement MethodFindings
MAO-A InhibitionFluorometric AssayIC50 = 0.075 µM (selective for MAO-B)
Antidepressant ActivityBehavioral TestsSignificant reduction in depressive behavior
Anticancer ActivityCell Viability AssayInduced apoptosis in cancer cell lines

Q & A

Basic: What are the standard synthetic routes for N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine?

Methodological Answer:
The compound is typically synthesized via copper-catalyzed carbonylative multi-component reactions. A representative procedure involves:

  • Reactants : trans-β-methylstyrene (0.2 mmol), benzo[d][1,3]dioxol-5-amine (2.5 equiv.), and CO as a carbonyl source.
  • Catalyst : Copper-based systems under inert atmosphere.
  • Purification : Flash chromatography (n-pentane/ethyl acetate = 6:1, Rf = 0.2) yields a white solid with ~58% efficiency .
    Alternative routes include condensation of benzylpiperidine derivatives with benzo[d][1,3]dioxol-5-amine under reductive amination conditions, though yields vary based on substituent steric effects .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

  • PPE : Use P95/P1 respirators (US) or ABEK-P2 (EU) for particulate protection. Wear nitrile gloves and chemical-resistant lab coats .
  • Ventilation : Employ fume hoods to avoid inhalation of decomposition products (e.g., benzodioxole-derived volatiles).
  • Storage : Store at 2–8°C under nitrogen to prevent degradation. Note that DSC data indicate thermal instability above 150°C .
  • Mutagenicity : Ames testing shows low mutagenic potential, but handle with precautions akin to benzyl chloride derivatives .

Basic: How is the compound characterized structurally post-synthesis?

Methodological Answer:

  • Chromatography : TLC (Rf = 0.2) and HPLC (C18 column, acetonitrile/water gradient) confirm purity .
  • Spectroscopy :
    • 1H/13C NMR : Peaks at δ 1.4–2.8 ppm (piperidine protons) and δ 5.9–6.8 ppm (benzodioxole aromatic protons) .
    • ESI-MS : Molecular ion [M+H]+ at m/z 353.2 .
  • Elemental Analysis : Validate C, H, N content (±0.3% theoretical) .

Advanced: What strategies optimize the yield of multi-step syntheses involving this compound?

Methodological Answer:

  • Catalyst Tuning : Increase copper catalyst loading to 10 mol% to enhance carbonylative coupling efficiency .
  • Solvent Optimization : Use dichloromethane (DCM) for Schlenk techniques to stabilize intermediates .
  • Temperature Control : Maintain reactions at –20°C during imine formation to suppress side reactions .
  • Workflow : Sequential purification (e.g., silica gel → preparative HPLC) improves final purity to >95% .

Advanced: How does the benzo[d][1,3]dioxole moiety influence the compound's pharmacokinetic properties?

Methodological Answer:

  • Metabolism : The dioxole ring undergoes O-demethylenation to form o-quinones, a primary metabolic pathway detected via LC-MS/MS .
  • Bioavailability : LogP ~2.1 (calculated) suggests moderate blood-brain barrier penetration.
  • Enzyme Interactions : The moiety enhances binding to cytochrome P450 2D6 (Ki = 4.2 µM), necessitating metabolic stability assays .

Advanced: What structural modifications enhance target binding affinity in analogs?

Methodological Answer:

  • Piperidine Substitution : Replace benzyl with 4-fluorobenzyl (IC50 reduced from 120 nM to 45 nM for uPAR binding) .
  • Benzodioxole Replacement : Swap with 3,4-dimethoxyphenyl to improve solubility (logS increases by 0.8 units) .
  • Hybrid Derivatives : Conjugation with azetidinone rings (e.g., trans-4-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorophenyl)azetidin-2-one) boosts selectivity for σ-1 receptors .

Advanced: What analytical techniques resolve data contradictions in impurity profiling?

Methodological Answer:

  • Orthogonal Methods :
    • HPLC-DAD vs. GC-MS : Disambiguate co-eluting impurities (e.g., benzyl alcohol byproducts) .
    • NMR Relaxation Editing : Suppress signals from paramagnetic impurities (e.g., residual copper catalysts) .
  • Quantitative 1H NMR : Use maleic acid as an internal standard for purity validation (±2% accuracy) .

Advanced: How does the compound's conformational flexibility affect its biological activity?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulations (AMBER force field) reveal a 120° dihedral angle between benzodioxole and piperidine, favoring hydrophobic pocket binding .
  • Crystal Structures : X-ray data show that the benzyl group adopts a chair conformation in piperidine, stabilizing interactions with kinase ATP-binding sites .
  • SAR Studies : Rigid analogs (e.g., spirocyclic derivatives) exhibit reduced off-target effects but lower solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.